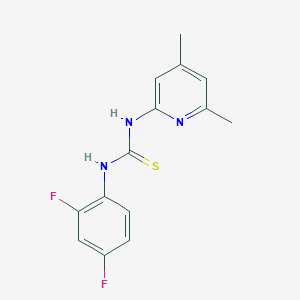
N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as DFTU, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. DFTU is a thiourea derivative that has been synthesized and studied for its unique properties and potential applications.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In particular, N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a role in cellular redox regulation.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can induce apoptosis (programmed cell death) in cancer cells and can inhibit cell proliferation. In addition, N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have antioxidant activity and can protect cells from oxidative stress.
実験室実験の利点と制限
The advantages of using N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea in lab experiments include its relatively simple synthesis and its potential use in various fields of research. However, there are also limitations to using N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. One potential direction is to further study its potential use as an anticancer agent and to investigate its mechanism of action in cancer cells. Another direction is to explore its potential use as a herbicide and to study its effects on various plant species. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and to investigate its potential use in other fields of research.
合成法
The synthesis of N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea involves the reaction of 2,4-difluoroaniline with 4,6-dimethyl-2-pyridinyl isothiocyanate in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been studied for its potential applications in various fields of research, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. In agricultural chemistry, N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been studied for its potential use as a herbicide. In material science, N-(2,4-difluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been used as a precursor for the synthesis of various metal complexes.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3S/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-4-3-10(15)7-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAGQZLIENQQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5748825.png)
![2-{[(5-iodo-2-thienyl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5748828.png)
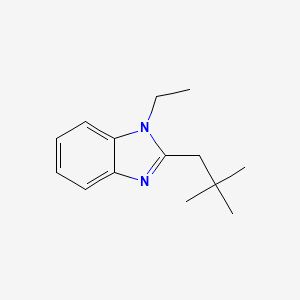

![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
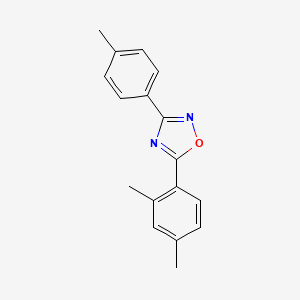
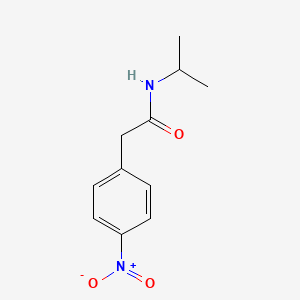

![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)
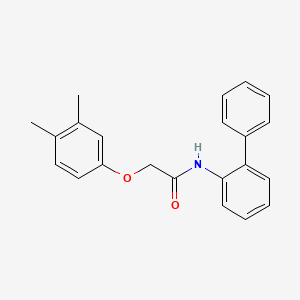
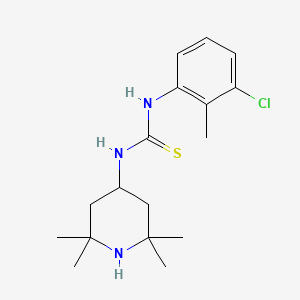
![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)